2-(2,4-Dimethoxyphenyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxyphenylhydrazine with 3-methoxybenzaldehyde to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, thereby modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
2-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of both 2,4-dimethoxyphenyl and 3-methoxyphenyl groups, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H18N4O3/c1-25-14-6-4-5-13(11-14)17-9-10-21-20-22-19(23-24(17)20)16-8-7-15(26-2)12-18(16)27-3/h4-12H,1-3H3 |
InChI Key |
MBYYAATWSBAGAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
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